molecular formula C15H13ClF3N3 B6148919 6-benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine CAS No. 1093759-86-4

6-benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

カタログ番号 B6148919
CAS番号: 1093759-86-4
分子量: 327.7
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a trifluoromethylated benzylpyridopyrimidine compound with potential applications in drug discovery. Its chemical structure is characterized by a benzyl group attached to a 2-chloro-4-(trifluoromethyl)pyridopyrimidine core. This compound is of interest due to its ability to interact with various protein targets and its potential to be used in the development of novel therapeutic agents.

科学的研究の応用

6-benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine has been studied for its potential applications in drug discovery. It has been shown to interact with several protein targets, such as the c-Jun N-terminal kinase (JNK) and the cyclin-dependent kinase 4 (CDK4). These interactions could potentially be used to develop novel therapeutic agents for the treatment of various diseases. In addition, this compound has been studied for its potential to be used in the development of imaging agents for use in medical diagnostics.

作用機序

The mechanism of action of 6-benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is not yet fully understood. However, it is believed that this compound binds to JNK and CDK4 proteins through hydrogen bonding and hydrophobic interactions. This binding is thought to inhibit the activity of these proteins, thus leading to the desired therapeutic effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine are not yet fully understood. However, studies have shown that this compound can interact with several protein targets, such as JNK and CDK4, and can inhibit their activity. This inhibition could potentially lead to therapeutic effects, such as the inhibition of cancer cell growth and the inhibition of inflammation.

実験室実験の利点と制限

The main advantage of using 6-benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine in laboratory experiments is its high yield in the synthesis reaction. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation. One limitation of this compound is its potential toxicity, which should be taken into consideration when handling it in the laboratory.

将来の方向性

The potential applications of 6-benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine are still being explored. Possible future directions for this compound include further research into its mechanism of action, its potential use as an imaging agent, and its potential use as a therapeutic agent for the treatment of various diseases. Additionally, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective synthesis methods. Finally, further research into the potential toxicity of this compound could lead to the development of safer and more effective therapeutic agents.

合成法

The synthesis of 6-benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine has been reported in several studies. The main synthetic route involves the reaction of 2-chloro-4-(trifluoromethyl)pyridopyrimidine with benzyl chloride in the presence of a base, such as potassium carbonate. The reaction produces 6-benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine as the main product. The yield of this reaction is typically around 80%.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine involves the condensation of 2-chloro-4-(trifluoromethyl)pyrido[4,3-d]pyrimidine with benzylamine, followed by cyclization of the resulting intermediate.", "Starting Materials": [ "2-chloro-4-(trifluoromethyl)pyrido[4,3-d]pyrimidine", "benzylamine", "anhydrous potassium carbonate", "acetonitrile", "dimethylformamide (DMF)", "diethyl ether", "hydrochloric acid (HCl)", "sodium hydroxide (NaOH)" ], "Reaction": [ "Step 1: Dissolve 2-chloro-4-(trifluoromethyl)pyrido[4,3-d]pyrimidine (1.0 equiv) and anhydrous potassium carbonate (1.2 equiv) in acetonitrile.", "Step 2: Add benzylamine (1.2 equiv) to the reaction mixture and stir at room temperature for 12 hours.", "Step 3: Quench the reaction with hydrochloric acid and extract the product with diethyl ether.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Step 5: Dissolve the resulting intermediate in DMF and add sodium hydroxide (1.2 equiv).", "Step 6: Heat the reaction mixture at 120°C for 12 hours to induce cyclization.", "Step 7: Quench the reaction with hydrochloric acid and extract the product with diethyl ether.", "Step 8: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the final product." ] }

CAS番号

1093759-86-4

製品名

6-benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

分子式

C15H13ClF3N3

分子量

327.7

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。